molecular formula C8H18N2 B1281042 1-Isopropyl-[1,4]diazepane CAS No. 59039-61-1

1-Isopropyl-[1,4]diazepane

Cat. No. B1281042
CAS RN: 59039-61-1
M. Wt: 142.24 g/mol
InChI Key: XEGFJPJTBTYPNB-UHFFFAOYSA-N
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Description

1-Isopropyl-[1,4]diazepane is a six-membered heterocyclic compound. It is a part of the diazepane family, which are two nitrogen-containing seven-membered heterocyclic compounds . The compound has a molecular weight of 142.24 .


Synthesis Analysis

Chiral 1,4-diazepanes can be synthesized by asymmetric reductive amination, one of the most important reactions used to prepare chiral amines . The Mitsunobu reaction, which consists in the conversion of activated primary or secondary alcohols, through a dehydrative coupling, into a variety of functional groups namely amines, esters, phenyl ethers, and thioethers, is also used .


Molecular Structure Analysis

The molecular structure of 1-Isopropyl-[1,4]diazepane is represented by the linear formula C8H18N2 . The Inchi Code for this compound is 1S/C8H18N2/c1-8(2)10-6-3-4-9-5-7-10/h8-9H,3-7H2,1-2H3 .


Chemical Reactions Analysis

1,4-Diazepines, including 1-Isopropyl-[1,4]diazepane, are associated with a wide range of biological activities . Scientists are actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines .


Physical And Chemical Properties Analysis

1-Isopropyl-[1,4]diazepane has a molecular weight of 142.24 . It is stored at a temperature of -20C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Diazepane Derivatives : A practical synthesis method for diazepane derivatives, including 1,4-diazepanes, has been developed, demonstrating the potential for large-scale production. These compounds are key intermediates in various chemical syntheses, such as the Rho–kinase inhibitor K-115 (Gomi et al., 2012).
  • Microwave-Assisted Synthesis : The use of microwave irradiation in the synthesis of 1,4-diazepane derivatives provides a rapid and efficient method for producing these compounds, with applications in various chemical syntheses (Wlodarczyk et al., 2007).

Medicinal and Biological Research

  • Potential in Drug Discovery : 1,4-diazepane derivatives have shown promise as T-type calcium channel blockers, indicating their potential use in treating diseases related to these channels (Gu et al., 2010).
  • Affinity for σ1 Receptors : Certain 1,4-diazepane derivatives exhibit high affinity and selectivity for σ1 receptors, making them candidates for the development of drugs targeting these receptors (Fanter et al., 2017).
  • Cannabinoid Receptor Agonists : Some 1,4-diazepane compounds have been identified as potent and selective agonists for Cannabinoid receptor 2, with implications for therapeutic applications (Riether et al., 2011).

Chemical Reactions and Mechanisms

  • Catalytic Applications : 1,4-diazepanes have been used in the synthesis of various chemicals, including their role in catalysis for reactions like olefin epoxidation, demonstrating the versatility of these compounds in chemical reactions (Sankaralingam & Palaniandavar, 2014).
  • Novel Synthesis Routes : New methods for synthesizing 1,4-diazepanes, such as routes from N-propargylamines, have been explored, contributing to the diversification of synthetic approaches in chemistry (Vessally et al., 2016).

Future Directions

The synthesis of 1,4-diazepane derivatives, including 1-Isopropyl-[1,4]diazepane, is an active area of research . Future directions may include the development of new synthetic routes and the exploration of additional biological activities .

properties

IUPAC Name

1-propan-2-yl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2)10-6-3-4-9-5-7-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGFJPJTBTYPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481770
Record name 1-Isopropyl-homopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-[1,4]diazepane

CAS RN

59039-61-1
Record name 1-Isopropyl-homopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)-1,4-diazepane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzyl 4-propan-2-yl-1,4-diazepane-1-carboxylate (3.00 g, 10.85 mmol) and palladium, 10% on carbon (0.289 g, 2.71 mmol) in ethanol (54.3 ml) were stirred under an atmosphere of hydrogen at atmospheric pressure and ambient temperature for 18 h. The reaction mixture was filtered through celite, washing with ethanol, methanol and dichloromethane and the filtrate concentrated under reduced pressure to afford 1-propan-2-yl-1,4-diazepane (1.54 g, 100%) as a yellow liquid. This was used directly with no further purification.
Name
Benzyl 4-propan-2-yl-1,4-diazepane-1-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
54.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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